molecular formula C11H9F2IN2 B12813377 1-(4-Difluoromethylbenzyl)-4-iodo-1H-pyrazole

1-(4-Difluoromethylbenzyl)-4-iodo-1H-pyrazole

Katalognummer: B12813377
Molekulargewicht: 334.10 g/mol
InChI-Schlüssel: VHETULGAAQYGHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Difluoromethylbenzyl)-4-iodo-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a difluoromethylbenzyl group and an iodine atom

Vorbereitungsmethoden

The synthesis of 1-(4-Difluoromethylbenzyl)-4-iodo-1H-pyrazole typically involves multiple steps, starting with the preparation of the difluoromethylbenzyl precursor. One common method involves the difluoromethylation of benzyl derivatives using difluoromethylation reagents . The iodination of the pyrazole ring can be achieved through electrophilic aromatic substitution reactions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalytic processes and controlled reaction conditions.

Analyse Chemischer Reaktionen

1-(4-Difluoromethylbenzyl)-4-iodo-1H-pyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of 1-(4-Difluoromethylbenzyl)-4-iodo-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethylbenzyl group can enhance binding affinity and specificity, while the iodine atom can participate in halogen bonding interactions . These interactions can modulate the activity of the target proteins, leading to desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-(4-Difluoromethylbenzyl)-4-iodo-1H-pyrazole include:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H9F2IN2

Molekulargewicht

334.10 g/mol

IUPAC-Name

1-[[4-(difluoromethyl)phenyl]methyl]-4-iodopyrazole

InChI

InChI=1S/C11H9F2IN2/c12-11(13)9-3-1-8(2-4-9)6-16-7-10(14)5-15-16/h1-5,7,11H,6H2

InChI-Schlüssel

VHETULGAAQYGHX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CN2C=C(C=N2)I)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.